molecular formula C14H13ClO3 B14475800 Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol CAS No. 66849-17-0

Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol

Cat. No.: B14475800
CAS No.: 66849-17-0
M. Wt: 264.70 g/mol
InChI Key: HIUQVEBDHQJXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol is a chemical compound that combines the properties of acetic acid and a chlorinated acenaphthylene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol is unique due to its combination of acetic acid and chlorinated acenaphthylene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

66849-17-0

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

acetic acid;2-chloro-1,2-dihydroacenaphthylen-1-ol

InChI

InChI=1S/C12H9ClO.C2H4O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;1-2(3)4/h1-6,11-12,14H;1H3,(H,3,4)

InChI Key

HIUQVEBDHQJXIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.